Cas no 1010898-45-9 (1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile)

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile is a specialized pyridine derivative with a methoxyethyl substituent at the 1-position and a nitrile group at the 3-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a precursor for heterocyclic scaffolds. The presence of electron-withdrawing (nitrile) and electron-donating (methoxyethyl) groups enhances its utility in nucleophilic and electrophilic transformations. Its structural features, including the 4,6-dimethyl substitution pattern, contribute to steric and electronic modulation, making it valuable for pharmaceutical and agrochemical research. The compound exhibits good stability under standard conditions, facilitating handling and storage in laboratory settings.
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile structure
1010898-45-9 structure
Product Name:1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
CAS No:1010898-45-9
MF:C11H14N2O2
MW:206.241062641144
MDL:MFCD12200747
CID:1010945
PubChem ID:42568786
Update Time:2025-10-30

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 1,2-dihydro-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-
    • 1-(2-Methoxy-ethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
    • 1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
    • STK640817
    • SB30100
    • 1010898-45-9
    • DB-258715
    • 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • AKOS005572582
    • CS-0341300
    • MFCD12200747
    • 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
    • MDL: MFCD12200747
    • Inchi: 1S/C11H14N2O2/c1-8-6-9(2)13(4-5-15-3)11(14)10(8)7-12/h6H,4-5H2,1-3H3
    • InChI Key: YYZNFQFKQSIYTO-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C(C(C#N)=C(C)C=C1C)=O

Computed Properties

  • Exact Mass: 206.105527694g/mol
  • Monoisotopic Mass: 206.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53.3Ų

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile Pricemore >>

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Additional information on 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Professional Introduction to Compound with CAS No. 1010898-45-9 and Product Name: 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

The compound with the CAS number 1010898-45-9 and the product name 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a carbonitrile group at the 3-position and a 2-oxopyridine core makes it a versatile intermediate for various synthetic transformations, while the 2-methoxyethyl side chain enhances its solubility and bioavailability, making it an attractive candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel heterocyclic compounds that exhibit favorable pharmacokinetic properties. The 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile structure aligns well with this trend, as it combines structural complexity with functional diversity. The 4,6-dimethyl substitution pattern on the pyridine ring not only influences its electronic properties but also opens up possibilities for selective functionalization at other positions. This compound has been extensively studied in academic and industrial settings for its role in synthesizing biologically active molecules.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various therapeutic pathways. The carbonitrile group, known for its ability to participate in hydrogen bonding and coordinate with metal ions, can be exploited to enhance binding affinity to biological targets. Additionally, the 2-methoxyethyl side chain can serve as a pharmacophore that improves metabolic stability and reduces toxicity. These features make it an excellent candidate for further medicinal chemistry optimization.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery. For instance, compounds containing a 2-oxopyridine core have been shown to exhibit potent activity against enzymes such as kinases and phosphodiesterases. The 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile derivative has been explored in several preclinical models as a potential lead compound for treating inflammatory and autoimmune diseases. Its ability to modulate key signaling pathways while maintaining good pharmacokinetic profiles makes it a promising candidate for further clinical development.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the carbonitrile group at the 3-position is particularly noteworthy, as it requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide valuable insights into optimizing reaction conditions for industrial-scale production.

The structural features of 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile also make it an interesting scaffold for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural elements contribute to biological activity. This approach has been instrumental in developing new drugs with improved efficacy and reduced side effects. The flexibility provided by the 2-methoxyethyl side chain, combined with the rigidity of the pyridine ring, offers numerous possibilities for molecular optimization.

In conclusion, the compound with CAS number 1010898-45-9 and product name 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential applications in drug development make it a valuable asset for researchers working in these fields. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.

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